Product packaging for 6-Propoxypyridin-3-ylmagnesium bromide(Cat. No.:)

6-Propoxypyridin-3-ylmagnesium bromide

Cat. No.: B14889903
M. Wt: 240.38 g/mol
InChI Key: YXTVSBQAPTXISX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-Propoxypyridin-3-ylmagnesium bromide is an organomagnesium halide (Grignard reagent) presented as a solution, typically in diethyl ether or tetrahydrofuran. This compound is valued in synthetic organic chemistry for its dual functional groups: the Grignard moiety acts as a strong nucleophile and base for carbon-carbon bond formation, while the pyridine scaffold serves as a privileged structure in pharmaceuticals and agrochemicals . The propoxy side chain can enhance the molecule's lipophilicity, potentially improving solubility in organic solvents and influencing the pharmacokinetic properties of resulting compounds . As a research tool, it is primarily used in nucleophilic addition reactions to carbonyl groups (such as ketones and aldehydes) and in cross-coupling reactions to construct complex biaryl systems. Handling requires strict inert atmosphere conditions (e.g., under argon or nitrogen) to prevent deactivation by moisture and oxygen . This product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrMgNO B14889903 6-Propoxypyridin-3-ylmagnesium bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrMgNO

Molecular Weight

240.38 g/mol

IUPAC Name

magnesium;6-propoxy-3H-pyridin-3-ide;bromide

InChI

InChI=1S/C8H10NO.BrH.Mg/c1-2-7-10-8-5-3-4-6-9-8;;/h3,5-6H,2,7H2,1H3;1H;/q-1;;+2/p-1

InChI Key

YXTVSBQAPTXISX-UHFFFAOYSA-M

Canonical SMILES

CCCOC1=NC=[C-]C=C1.[Mg+2].[Br-]

Origin of Product

United States

Foundational Principles of Grignard Reagent Chemistry

Discovered by French chemist Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, Grignard reagents are organomagnesium compounds with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. google.comwikipedia.org Their significance lies in their ability to act as potent nucleophiles and strong bases, a reactivity profile stemming from the polarized carbon-magnesium bond.

The preparation of Grignard reagents involves the reaction of an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). google.comsmolecule.com The solvent is crucial as it coordinates to the magnesium center, stabilizing the organomagnesium species. The reaction is highly sensitive to moisture and protic solvents, which will readily protonate the Grignard reagent, rendering it inactive. smolecule.com

The nucleophilic character of the carbon atom bound to magnesium allows Grignard reagents to react with a wide array of electrophiles. nih.gov Key reactions include:

Addition to Carbonyls: Grignard reagents readily add to the electrophilic carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. nih.gov

Reaction with Esters: The reaction with esters proceeds via a double addition mechanism to yield tertiary alcohols.

Reaction with Carbon Dioxide: Carboxylation of Grignard reagents with CO2, followed by acidification, provides a convenient route to carboxylic acids. smolecule.com

Nucleophilic Substitution: They can participate in substitution reactions with certain alkyl and acyl halides.

As strong bases, Grignard reagents will deprotonate any available acidic protons, including those from water, alcohols, and terminal alkynes. google.com This basicity must be considered when planning a synthesis to avoid undesired side reactions.

Advancements in Pyridyl Organometallic Reagent Development

The pyridine (B92270) ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. Consequently, the development of methods for the functionalization of pyridines is of paramount importance. Pyridyl organometallic reagents, including pyridyl Grignard reagents, are powerful tools for introducing substituents onto the pyridine core.

However, the synthesis and use of pyridyl Grignard reagents can be more challenging than their acyclic or carbocyclic counterparts. The presence of the basic nitrogen atom within the aromatic ring can complicate their formation and reactivity. Directed ortho-metalation, where a substituent directs the deprotonation of an adjacent position, has emerged as a powerful strategy for the regioselective formation of pyridyl organometallics.

Recent advancements have focused on improving the stability and reactivity of these reagents. The use of mixed magnesium/lithium reagents and the development of milder reaction conditions have expanded the scope of pyridyl organometallic chemistry. Furthermore, the direct C-H activation and functionalization of pyridines, often catalyzed by transition metals, offers an alternative and increasingly popular approach to pyridine elaboration.

Overview of Research Trajectories for 6 Propoxypyridin 3 Ylmagnesium Bromide

Strategies for the Preparation of Halogenated Pyridine (B92270) Precursors

The synthesis of this compound fundamentally relies on the availability of a suitable halogenated precursor, typically 3-bromo-6-propoxypyridine. The regioselective introduction of a halogen atom at the 3-position of the 6-propoxypyridine ring is a critical step, which can be achieved through various synthetic strategies.

Halogenation of 6-Propoxypyridine Derivatives

Direct halogenation of pyridine and its derivatives can be challenging due to the electron-deficient nature of the pyridine ring, which often requires harsh reaction conditions. Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult and often leads to mixtures of products. nih.govchemrxiv.org For instance, the direct bromination of pyridine, if it occurs, typically yields 3-bromopyridine, but under forcing conditions. google.com

A more controlled and regioselective approach involves the halogenation of substituted pyridines. The presence of an alkoxy group, such as the propoxy group at the 2-position (equivalent to the 6-position), can influence the regioselectivity of halogenation. Electron-donating groups can activate the pyridine ring towards electrophilic attack.

One common strategy for the halogenation of pyridines is the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), which can provide a source of electrophilic halogen under milder conditions. nsf.gov The reaction of a 6-alkoxypyridine with NBS, for example, can lead to bromination at the 3- or 5-position. The specific outcome is influenced by reaction conditions and the steric and electronic properties of the substituents.

Another effective method for the halogenation of pyridines involves a ring-opening and closing sequence via Zincke imine intermediates. This process can achieve high regioselectivity for 3-halogenation under mild conditions. nsf.gov

Directed Ortho-Metalation Approaches to Functionalized Pyridines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a stabilized organolithium intermediate. This intermediate can then be quenched with an electrophile to introduce a variety of functional groups. baranlab.orguwindsor.ca

For 2-alkoxypyridines, the alkoxy group can act as a DMG, directing lithiation to the C-3 position. researchgate.net The reaction of a 2-alkoxypyridine with a strong lithium amide base like lithium diisopropylamide (LDA) or a bulky organolithium reagent can selectively generate the 3-lithiated species. Subsequent treatment with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, would yield the desired 3-bromo-2-alkoxypyridine.

This approach offers high regioselectivity, avoiding the formation of other isomers that might be produced in classical electrophilic halogenation reactions. The choice of base, solvent, and temperature is crucial for the success of DoM reactions. uwindsor.ca

Directing GroupPosition of MetalationTypical BaseElectrophile for Bromination
2-AlkoxyC-3LDA, n-BuLi/TMEDABr2, C2H4Br2
3-AlkoxyC-2 or C-4s-BuLi, TMPLiNBS, Br2
4-AlkoxyC-3Mesityllithium, PhLiBr2, CBr4

Direct Magnesium Insertion Protocols

Once the halogenated pyridine precursor is obtained, the next critical step is the formation of the Grignard reagent through the insertion of magnesium metal into the carbon-halogen bond.

Conventional Batch-Wise Preparation of Pyridylmagnesium Bromides

The conventional batch-wise preparation of Grignard reagents involves the reaction of an organic halide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wisc.edumasterorganicchemistry.com The reaction is typically initiated by adding a small amount of the halide to the magnesium in the solvent.

For the preparation of this compound, 3-bromo-6-propoxypyridine would be added to a suspension of magnesium turnings in dry THF under an inert atmosphere (e.g., nitrogen or argon). The initiation of the reaction can sometimes be sluggish and is often indicated by a noticeable exotherm and the disappearance of the shiny magnesium surface. Once initiated, the remaining halide is added at a rate that maintains a gentle reflux.

Improved procedures for the preparation of pyridylmagnesium bromides often involve the use of an auxiliary reagent, such as ethyl bromide, to help initiate the reaction. researchgate.net The presence of lithium chloride (LiCl) has also been shown to facilitate the insertion of magnesium into aryl and heteroaryl bromides under milder conditions. uni-muenchen.de

Mechanistic Considerations of Magnesium Insertion into Carbon-Halogen Bonds

The mechanism of Grignard reagent formation is complex and is understood to occur on the surface of the magnesium metal. alfredstate.edunih.gov The process is generally believed to involve a single-electron transfer (SET) from the magnesium surface to the organic halide. researchgate.netlookchem.com

This SET results in the formation of a radical anion, which then fragments to produce an organic radical and a halide ion. The organic radical can then react with the magnesium surface to form the organomagnesium compound. lookchem.comyoutube.com The reaction is often described as an oxidative addition or oxidative insertion of magnesium into the carbon-halogen bond. youtube.com

The surface nature of the reaction is a critical aspect, with evidence suggesting that the radicals formed are "surface-adherent". alfredstate.edu This surface interaction influences the stereochemistry and the types of side products observed during the reaction. Computational studies have also been employed to investigate the interaction of the magnesium atom with alkyl halides and the nature of the Mg-C and Mg-halogen bonds in Grignard reagents. gmu.eduresearchgate.net

Activation of Magnesium Metal for Enhanced Reactivity

A common challenge in Grignard reagent synthesis is the passive layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, inhibiting the reaction. wikipedia.org Various methods have been developed to activate the magnesium surface and facilitate the reaction.

Chemical Activation:

Iodine: A small crystal of iodine is often added to the reaction mixture. It is believed to react with the magnesium to form magnesium iodide, which helps to etch the oxide layer. researchgate.net

1,2-Dibromoethane: This is a common activating agent that reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, exposing a fresh, reactive magnesium surface. researchgate.netechemi.com

Diisobutylaluminum hydride (DIBAH): A small amount of DIBAH can be used to activate the magnesium surface and also serves to dry the reaction mixture. acs.org

Rieke Magnesium: This is a highly reactive form of magnesium prepared by the reduction of a magnesium salt, such as MgCl2, with an alkali metal like potassium or lithium. echemi.comunl.edu

Mechanical Activation:

Stirring: Vigorous stirring of the magnesium turnings under an inert atmosphere can mechanically abrade the oxide layer, exposing the fresh metal. lookchem.comresearchgate.net

Sonication: The use of ultrasound can disrupt the oxide layer and promote the formation of the Grignard reagent, even in the presence of small amounts of water. researchgate.netwikipedia.org

Crushing: Physically crushing the magnesium pieces in situ can also expose a fresh, reactive surface. wikipedia.org

The choice of activation method depends on the reactivity of the organic halide and the scale of the reaction. For less reactive halides, such as some aryl bromides, more potent activation methods may be necessary to ensure a smooth and efficient reaction.

Activation MethodDescription
IodineChemical etching of the MgO layer.
1,2-DibromoethaneReacts to expose a fresh Mg surface.
Rieke MagnesiumHighly reactive, finely divided magnesium.
SonicationMechanical disruption of the MgO layer using ultrasound.
DIBAHChemical activation and drying of the reaction.

Synthetic Methodologies for the Preparation of this compound

The formation of Grignard reagents from pyridyl halides is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide array of substituents onto the pyridine ring. The target compound, this compound, is a valuable intermediate synthesized primarily through halogen-magnesium exchange reactions. These methods offer a significant advantage over direct magnesium insertion, particularly for functionalized and electronically modified pyridyl systems, by proceeding under milder conditions and exhibiting greater functional group tolerance.

Synthetic Utility and Applications in Complex Molecule Construction

Synthesis of Functionalized Pyridine (B92270) Scaffolds

6-Propoxypyridin-3-ylmagnesium bromide is instrumental in the synthesis of diverse pyridine derivatives. Its carbon-magnesium bond provides a site of strong nucleophilicity at the C-3 position of the pyridine ring, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a wide array of electrophiles.

The reaction of Grignard reagents with pyridine N-oxides is a well-established method for the synthesis of 2-substituted pyridines. The N-oxide group activates the pyridine ring, making the C-2 and C-6 positions susceptible to nucleophilic attack. While Grignard reagents typically add to carbonyls, their reaction with pyridine N-oxides provides a powerful route to functionalized pyridines that can be difficult to access through other means.

The general mechanism involves the addition of the Grignard reagent to the C-2 position of the pyridine N-oxide, forming a dihydropyridine (B1217469) intermediate. Subsequent rearomatization, often facilitated by workup or an added reagent like acetic anhydride, yields the 2-substituted pyridine. In this context, this compound can act as the nucleophile, attacking a different pyridine N-oxide molecule to create a substituted bipyridine system. Conversely, a different Grignard reagent could be added to 2-propoxy-5-bromopyridine N-oxide to functionalize that specific scaffold. This transformation is a mild alternative to traditional SNAr chemistry for producing 2-substituted pyridines.

The direct reaction of this compound with various electrophiles is a primary strategy for creating polyfunctional pyridine derivatives. The bromine-magnesium exchange used to form the Grignard reagent from 5-bromo-2-propoxypyridine (B1292393) is an efficient process that allows for subsequent, highly regioselective functionalization at the C-3 position. This method is advantageous for introducing a wide range of chemical moieties onto the pyridine ring.

The versatility of this approach is highlighted by the variety of electrophiles that can be employed, each leading to a different class of substituted pyridine. This one-pot methodology, involving the formation of the Grignard reagent followed by quenching with an electrophile, is an efficient route to complex pyridine-based molecules.

ElectrophileFunctional Group IntroducedResulting Compound Class
Aldehydes (R-CHO)Hydroxyalkyl (-CH(OH)R)Secondary Pyridyl Alcohols
Ketones (R-CO-R')Hydroxy-dialkyl-methyl (-C(OH)RR')Tertiary Pyridyl Alcohols
Iodine (I₂)Iodo (-I)3-Iodo-6-propoxypyridine
Allyl BromideAllyl (-CH₂CH=CH₂)3-Allyl-6-propoxypyridine
BenzophenoneDiphenylhydroxymethylDiphenyl-(6-propoxypyridin-3-yl)-methanol

This compound is a key component in transition-metal-catalyzed cross-coupling reactions for the synthesis of bipyridines and other heterobiaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The Grignard reagent serves as the organometallic nucleophile that couples with a (hetero)aryl halide.

A closely related compound, (6-methoxypyridin-3-yl)magnesium bromide, is explicitly used as an intermediate in the synthesis of 6'-methoxy-2,3'-bipyridine, a precursor for the pharmaceutical agent Perampanel. This highlights the industrial relevance of such reagents in constructing complex biaryl systems. The reaction typically involves coupling the pyridyl Grignard reagent with a second heteroaryl halide, such as 2-bromopyridine, in the presence of a palladium or nickel catalyst. Zinc halides are sometimes used as additives to mediate the reaction and improve yields in palladium-catalyzed couplings. This approach provides a direct and efficient route to unsymmetrical biheteroarenes.

Coupling Partner (Ar-X)Catalyst System (Example)Resulting Biaryl Structure
2-BromopyridinePd(OAc)₂ / P(tBu)₃6-Propoxy-2,3'-bipyridine
3-BromoquinolinePdCl₂(dppf)3-(6-Propoxypyridin-3-yl)quinoline
2-ChloropyrazineNiCl₂(dppp)2-(6-Propoxypyridin-3-yl)pyrazine
Aryl Bromide (Ar-Br)Pd(OAc)₂ / SPhos3-Aryl-6-propoxypyridine

Role as a Key Intermediate in Multi-Step Organic Synthesis

Beyond its direct application in forming functionalized pyridines, this compound often plays a strategic role as a crucial intermediate in longer, multi-step synthetic sequences. Its ability to introduce the 6-propoxypyridin-3-yl moiety allows chemists to build molecular complexity in a controlled and stepwise manner.

The products derived from this compound often serve as advanced building blocks for more complex targets. As demonstrated by its methoxy (B1213986) analog, these Grignard reagents are pivotal in synthesizing precursors for active pharmaceutical ingredients. The resulting 6-alkoxy-2,3'-bipyridine, for example, is not the final product but rather a key scaffold that undergoes further transformations. The propoxy group can be retained for its electronic or steric properties, or it can be cleaved at a later stage to reveal a pyridone, a common pharmacophore. The initial Grignard reaction thus sets the stage for subsequent chemical modifications, making it an essential precursor in the synthetic pathway.

While specific examples detailing the use of this compound in cascade or domino reactions are not prominently documented, Grignard reagents are known to participate in such processes. A cascade reaction is a sequence of intramolecular transformations initiated by a single event. The addition of this compound to a substrate containing appropriately positioned functional groups could theoretically trigger a subsequent cyclization, rearrangement, or elimination event in a one-pot process. The design of such a reaction would involve the strategic placement of reactive groups within the electrophilic partner, allowing for a programmed sequence of bond formations following the initial nucleophilic attack by the Grignard reagent. This represents a sophisticated application of the reagent's reactivity to rapidly build molecular complexity.

Enabling Transformations for Challenging Molecular Architectures

The true value of a synthetic reagent is often demonstrated in its ability to overcome significant hurdles in the construction of complex molecules. This compound and its related alkoxy analogs have proven to be instrumental in the synthesis of intricate biaryl structures, which are common motifs in pharmaceuticals and other functional materials. The presence of the alkoxy-substituted pyridine ring introduces both electronic and steric complexities, making the formation of carbon-carbon bonds to this moiety a non-trivial task.

A prime example of the strategic application of this class of Grignard reagents is in the synthesis of 2-alkoxy-5-(pyridin-2-yl)pyridine, a key intermediate in the production of the pharmaceutical agent Perampanel. google.com Perampanel is a selective, non-competitive antagonist of the AMPA receptor, used in the treatment of epilepsy, and its structure contains a challenging linkage of three aromatic rings.

The synthesis of the core biaryl structure of such molecules often relies on transition metal-catalyzed cross-coupling reactions, such as the Kumada-Corriu coupling. wikipedia.orgresearchgate.net In this context, a Grignard reagent like this compound serves as a potent nucleophilic partner, reacting with a suitable aryl or heteroaryl halide to form the desired carbon-carbon bond.

The use of 6-alkoxypyridin-3-ylmagnesium halides, including the propoxy variant, is specifically highlighted in patent literature for the preparation of these crucial intermediates. google.com The process involves the coupling of the Grignard reagent with a 2-halopyridine in the presence of a suitable catalyst. This transformation is a key step that enables the efficient assembly of the challenging biaryl scaffold.

Interestingly, the formation of the 6-alkoxypyridin-3-ylmagnesium halide itself can be challenging. It has been found that the halogen-metal exchange reaction to generate this Grignard reagent requires specific and somewhat unconventional conditions. While many Grignard preparations are conducted at low temperatures, the synthesis of these particular reagents is optimally carried out at elevated temperatures, typically between 25°C and 70°C. google.com This finding underscores the unique reactivity of the starting 5-halo-2-alkoxypyridine and the necessity of carefully optimized conditions to achieve a successful outcome.

Furthermore, the reactivity of these Grignard reagents can be enhanced by the formation of a lithium chloride complex. google.comresearchgate.net The addition of lithium chloride is known to break down dimeric or polymeric aggregates of the Grignard reagent in solution, leading to more reactive monomeric species and improving the efficiency of the subsequent cross-coupling reaction. researchgate.net

The successful application of this compound and its analogs in the synthesis of complex molecules like Perampanel intermediates demonstrates their utility in overcoming the challenges associated with the construction of sterically hindered and electronically complex biaryl systems. These reagents provide a reliable and effective method for introducing the 6-alkoxypyridin-3-yl moiety, a key building block for a range of advanced molecular architectures.

The following table provides a representative overview of the types of cross-coupling reactions where this compound could be employed, based on analogous reactions with similar pyridyl Grignard reagents.

EntryElectrophileCatalystLigandSolventYield (%)
12-BromopyridinePd(OAc)₂SPhosToluene85
24-IodoanisoleNiCl₂(dppp)-THF92
31-Bromo-3,5-difluorobenzenePd₂(dba)₃XPhosDioxane88
42-ChloropyrimidineNiCl₂(dppe)-THF78

This data is illustrative and intended to represent the potential synthetic utility of this compound in various cross-coupling reactions.

Conclusion and Future Research Directions

Summary of Current Contributions to 6-Propoxypyridin-3-ylmagnesium Bromide Chemistry

This compound is a functionalized Grignard reagent valued for its role as a synthetic intermediate. Its utility is exemplified by its structural similarity to related compounds, such as (6-methoxypyridin-3-yl)magnesium bromide, which is a key intermediate in the synthesis of Perampanel, a pharmaceutical agent used in the treatment of epilepsy and Parkinson's disease. google.com The propoxy group provides a specific point of molecular diversity compared to the more common methoxy (B1213986) analogue.

The primary contribution of this reagent lies in its application in cross-coupling reactions to form biaryl and heteroaryl structures. The carbon-magnesium bond is highly polarized, rendering the pyridyl carbon atom nucleophilic and capable of attacking various electrophilic centers. wikipedia.org Its synthesis is typically achieved through the reaction of 3-bromo-6-propoxypyridine with magnesium metal, often in an etheral solvent like tetrahydrofuran (B95107) (THF). adichemistry.com The activation of magnesium is a critical step, often initiated with agents like iodine or 1,2-dibromoethane (B42909) to disrupt the passivating magnesium oxide layer. wikipedia.orgadichemistry.com

The reactivity profile of this compound is characteristic of Grignard reagents, participating in reactions such as:

Kumada-Corriu Coupling: Reaction with aryl or vinyl halides catalyzed by transition metals like nickel or palladium to form C(sp²)–C(sp²) bonds. nih.gov

Nucleophilic Addition: Addition to carbonyl compounds (aldehydes, ketones, esters) to produce the corresponding alcohols. adichemistry.com

Coupling with Heterocycles: Reactions with other heterocyclic systems, such as pyridine (B92270) N-oxides or pyrazine (B50134) N-oxides, to generate diverse heterocyclic structures. rsc.org

The table below summarizes the key characteristics and synthetic preparations related to this class of compound.

FeatureDescriptionRelevant Information
Compound Name This compoundA functionalized pyridyl Grignard reagent.
Typical Synthesis Reaction of 3-bromo-6-propoxypyridine with magnesium metal in an anhydrous ether solvent (e.g., THF). adichemistry.comActivation of magnesium is crucial for initiating the reaction. wikipedia.org
Key Reactivity Acts as a strong nucleophile and base.The C-Mg bond is the reactive center. wikipedia.org
Primary Application Intermediate in cross-coupling reactions for the synthesis of substituted bipyridines and other heteroaromatics. google.comUseful in the synthesis of complex molecules for medicinal chemistry. nih.gov

Emerging Trends and Innovations in Functionalized Pyridyl Grignard Chemistry

The field of pyridyl Grignard chemistry is evolving, driven by the need for more efficient, sustainable, and versatile synthetic methods. Several key trends are shaping the current research landscape.

Transition-Metal-Free Coupling Reactions: While traditional cross-coupling reactions catalyzed by palladium and nickel are robust, there is a growing interest in avoiding costly and potentially toxic transition metals. nih.gov Recent innovations include:

Ligand-Coupling Reactions: The use of pyridylsulfonium salts that react with Grignard reagents to form bi-heterocycles through a hypervalent sulfur intermediate, obviating the need for a metal catalyst. This method shows wide functional group tolerance. nih.gov

Photochemical Methods: Purple light has been shown to promote the radical coupling of bromopyridines with Grignard reagents. organic-chemistry.org This process is initiated by a single electron transfer (SET) from the Grignard reagent to the bromopyridine, generating a pyridyl radical that engages in the coupling reaction. organic-chemistry.org

Advanced Catalytic Systems: For reactions that still rely on transition metals, significant effort is being directed toward developing more effective ligand systems. The "2-pyridyl problem" highlights the challenges associated with the instability and poor reactivity of some pyridyl organometallics in cross-coupling reactions. nih.gov A notable advancement is the use of secondary phosphine (B1218219) oxides (SPOs) as ligands in palladium-catalyzed Kumada couplings, which have proven uniquely effective for challenging 2-pyridyl Grignard reagents where common phosphine ligands fail. researchgate.net

Continuous Flow Synthesis: The formation of Grignard reagents is often highly exothermic and can have a dangerous induction period, making large-scale batch synthesis hazardous. mt.commorressier.com Continuous flow chemistry is emerging as a safer and more efficient alternative. researchgate.net By using continuous stirred-tank reactors (CSTRs), the reaction volume is minimized, heat transfer is vastly improved, and the hazardous initiation step is performed only once for an entire campaign. morressier.com This approach not only enhances safety but also reduces waste and improves process control. morressier.com

Novel Preparation and Activation Methods: Researchers are exploring alternatives to traditional Grignard formation protocols.

Halogen-Magnesium Exchange: This method involves the transfer of magnesium from a pre-formed Grignard reagent (e.g., isopropylmagnesium chloride) to an organic halide. It offers the advantage of tolerating a wider range of functional groups. wikipedia.org

Alternative Activating Agents: Instead of iodine, reagents like diisobutylaluminum hydride (DIBAH) are being used to initiate Grignard formation under milder conditions, improving the safety profile of the reaction. pku.edu.cn

The following table compares traditional and emerging methods in pyridyl Grignard chemistry.

Method TypeTraditional ApproachEmerging InnovationAdvantage of Innovation
Coupling Strategy Transition-metal (Pd, Ni) catalyzed cross-coupling. nih.govLigand-coupling with sulfonium (B1226848) salts; Photochemical coupling. nih.govorganic-chemistry.orgAvoids costly/toxic metals; offers alternative reactivity.
Synthesis Scale-Up Large-scale batch processing. morressier.comContinuous flow synthesis (CSTR). morressier.comresearchgate.netImproved safety, better heat management, reduced waste.
Reagent Preparation Direct reaction of organic halide with Mg metal activated by iodine. wikipedia.orgHalogen-magnesium exchange; Activation with DIBAH. wikipedia.orgpku.edu.cnGreater functional group tolerance; milder reaction conditions.
Catalyst Systems Standard phosphine ligands.Secondary Phosphine Oxide (SPO) ligands. researchgate.netOvercomes poor reactivity of challenging pyridyl substrates. nih.gov

Prospects for Future Methodological Advancements and Synthetic Exploitation

The future of pyridyl Grignard chemistry will likely focus on refining the emerging trends to create even more powerful and sustainable synthetic tools.

Future Methodological Advancements: The development of greener and more sustainable processes is a major driving force. morressier.com The expansion of continuous flow manufacturing for Grignard reagent formation and subsequent reactions is expected to become more widespread in industrial settings, significantly reducing the hazards associated with these powerful reagents. morressier.com Further research into catalyst development will focus on designing ligands that are not only highly efficient for challenging substrates but are also derived from cheaper, more abundant metals.

The exploration of unconventional activation methods, such as photochemistry and electrochemistry, could provide new pathways for generating and reacting pyridyl Grignard reagents with unique selectivity and under milder conditions. organic-chemistry.org Furthermore, a deeper mechanistic understanding of the Schlenk equilibrium, which governs the composition of Grignard reagents in solution, could lead to better control over their reactivity and the suppression of unwanted side reactions like Wurtz coupling. adichemistry.comresearchgate.net

Future Synthetic Exploitation: The primary value of functionalized pyridyl Grignard reagents lies in their ability to streamline the synthesis of complex molecules. As synthetic methodologies improve, this compound and its analogues will be exploited to build libraries of novel compounds for drug discovery and materials science. The ability to easily introduce substituted pyridine rings is crucial, as this motif is a privileged structure in medicinal chemistry. nih.gov

Future applications will likely involve multi-step syntheses where the pyridyl Grignard reagent is a key building block in the convergent assembly of a complex target. Advances in tolerating more sensitive functional groups will allow for the late-stage functionalization of intricate molecules, a highly desirable strategy in pharmaceutical development. The modular nature of Grignard-based cross-coupling reactions will continue to be leveraged for creating novel bipyridine ligands for coordination chemistry and functional materials with tailored electronic and photophysical properties. nih.gov

Q & A

Basic Research Questions

Synthesis and Handling Procedures Q: What are the standard methodologies for synthesizing and handling 6-propoxypyridin-3-ylmagnesium bromide in laboratory settings? A:

  • Synthesis : Conduct reactions under inert atmospheres (argon/nitrogen) using anhydrous solvents (e.g., THF or diethyl ether) to prevent hydrolysis. Initiate Grignard formation by slowly adding alkyl halides to magnesium turnings, maintaining temperatures between 0–25°C to control exothermicity .
  • Handling : Use Schlenk lines or syringe techniques for transfers. Quench excess reagent with dry ice/acetone baths or saturated ammonium chloride solutions to neutralize reactive magnesium intermediates safely .

Storage and Stability Q: How should this compound be stored to ensure stability? A:

  • Store in flame-resistant containers under inert gas (argon) at temperatures below 25°C. Ensure containers are tightly sealed (P233, P235) and grounded to prevent static discharge (P240, P243). Avoid exposure to moisture, heat, or oxidizing agents, which may trigger violent decomposition or fire .

Advanced Research Questions

Optimizing Reaction Parameters Q: How can reaction conditions be optimized to minimize side reactions (e.g., protonolysis or Wurtz coupling) during Grignard reagent utilization? A:

  • Solvent Choice : Use THF for higher-boiling reactions (65–67°C) to reduce volatility risks. Avoid ethereal solvents if water contamination is suspected .
  • Stoichiometry : Maintain a 1:1 molar ratio of magnesium to aryl halide, with slight excess magnesium to ensure complete conversion. Monitor reaction progress via gas evolution or color changes (grayish suspension to dark brown solution) .
  • Temperature Control : Use ice baths during initiation and gradual warming to room temperature to prevent runaway exothermic reactions .

Analytical Characterization Challenges Q: What analytical techniques are most effective for characterizing this compound and its reaction products? A:

  • Quantitative Titration : Use Gilman’s method (iodine titration) to determine active magnesium content. Alternatively, gas chromatography (GC) or NMR spectroscopy (¹H/¹³C) can verify reagent purity and reaction completion .
  • Safety Note : Avoid aqueous workups for characterization; instead, employ inert techniques like FT-IR under nitrogen to detect residual moisture or byproducts .

Addressing Data Gaps in Reactivity Q: How can researchers address contradictory or absent data on the reactivity of this compound with specific substrates? A:

  • Empirical Testing : Design small-scale reactions (1–5 mmol) to test compatibility with electrophiles (e.g., ketones, esters). Monitor for exothermicity, gas release, or precipitate formation as indicators of reactivity .
  • Computational Modeling : Use DFT calculations to predict reaction pathways and identify potential side reactions (e.g., nucleophilic attack at alternative sites on the pyridine ring) .

Hazard Mitigation in Large-Scale Reactions Q: What safety protocols are critical for scaling up reactions involving this Grignard reagent? A:

  • Ventilation : Operate in fume hoods with explosion-proof fittings (P271). Use non-sparking tools (P242) and static-dissipative equipment (P243) .
  • Emergency Preparedness : Keep CO₂/dry chemical extinguishers nearby. Pre-plan spill containment using inert adsorbents (silica gel, sand) and avoid water-based cleanup to prevent violent reactions .

Data Contradiction Analysis

Resolving Stability Data Ambiguities Q: How should researchers reconcile conflicting reports on the thermal stability of this compound? A:

  • Controlled Studies : Perform differential scanning calorimetry (DSC) to measure decomposition onset temperatures. Cross-reference with safety data sheets (SDS) that specify "stable under recommended storage" but lack detailed kinetic data .
  • Literature Review : Compare stability profiles of analogous Grignard reagents (e.g., 3-methoxyphenylmagnesium bromide) to infer decomposition thresholds and incompatible conditions (e.g., peroxides formed in aged THF) .

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